molecular formula C17H17N3 B11238602 5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11238602
M. Wt: 263.34 g/mol
InChI Key: QKVNXDNQVHUUOV-UHFFFAOYSA-N
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Description

5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a tetrahydro-γ-carboline derivative characterized by a fused tricyclic scaffold. Its core structure consists of a pyridine ring fused to an indole moiety, with a pyridin-2-ylmethyl substitution at the 5-position. The molecular formula is C₁₈H₁₈N₃, with a monoisotopic mass of 276.1497 g/mol . This compound belongs to a class of "privileged structures" in medicinal chemistry due to its versatility in interacting with diverse biological targets, including G-protein-coupled receptors (GPCRs) and ion channels .

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

5-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C17H17N3/c1-2-7-16-14(6-1)15-11-18-10-8-17(15)20(16)12-13-5-3-4-9-19-13/h1-7,9,18H,8,10-12H2

InChI Key

QKVNXDNQVHUUOV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N(C3=CC=CC=C23)CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Core Structure Formation via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydro-β-carboline scaffolds. Adapted from methodologies for analogous compounds, this method involves the condensation of tryptamine derivatives with aldehydes under acidic conditions. For 5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, pyridine-2-carbaldehyde serves as the electrophilic partner.

Procedure :

  • Reactants : Tryptamine hydrochloride (1.0 equiv) and pyridine-2-carbaldehyde (1.2 equiv) are dissolved in dichloromethane.

  • Catalyst : Citric acid (20 mol%) is added to promote imine formation and subsequent cyclization.

  • Conditions : The reaction is stirred at 60°C for 12–16 hours under nitrogen.

  • Workup : The mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield : 58–65% (estimated based on analogous reactions).
Key Challenges :

  • Regioselectivity in cyclization to ensure the pyridin-2-ylmethyl group attaches at the C5 position.

  • Competing side reactions, such as over-alkylation, mitigated by stoichiometric control.

Oxidative Cyclization under Photocatalytic Conditions

Recent advancements in visible-light-mediated catalysis offer an alternative route for constructing the pyridoindole core. This method, adapted from RSC Publishing , employs tert-butyl hydroperoxide (TBHP) as an oxidant and blue LED irradiation to drive radical-based cyclization.

Procedure :

  • Reactants : N-(2-(1H-indol-3-yl)ethyl)pyridine-2-carboxamide (1.0 equiv) and TBHP (2.5 equiv) in acetonitrile.

  • Catalyst : No external catalyst required; light (460–465 nm) initiates the reaction .

  • Conditions : Stirred at 20–25°C for 10 hours under air.

  • Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography.

Yield : 61–75% (observed in analogous indole-fused pyridines) .
Advantages :

  • Mild conditions avoid high temperatures or strong acids.

  • Scalability demonstrated in multi-gram syntheses .

Post-Synthetic Functionalization via Alkylation

For derivatives where direct cyclization is challenging, post-synthetic modification of preformed pyridoindole cores offers flexibility. The US9115137B2 patent outlines alkylation strategies using pyridin-2-ylmethyl halides.

Procedure :

  • Reactants : 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (1.0 equiv) and 2-(bromomethyl)pyridine (1.1 equiv) in DMF.

  • Base : Potassium carbonate (2.0 equiv) facilitates SN2 substitution .

  • Conditions : Heated at 80°C for 8 hours.

  • Workup : Quenched with water, extracted with dichloromethane, and purified via recrystallization (ethanol/water).

Yield : 50–55% .
Limitations :

  • Competing N-alkylation at other positions necessitates careful regiochemical control.

Comparative Analysis of Synthetic Routes

Method Yield Conditions Key Advantages Limitations
Pictet-Spengler58–65%Acidic, 60°CHigh atom economyRequires acidic conditions
Oxidative Cyclization 61–75%Ambient, light-drivenMild, scalableSensitive to oxygen and moisture
Post-Synthetic 50–55%Basic, 80°CFlexibility in substituent introductionLower yields due to side reactions

Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic methods:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.36 (d, J = 7.4 Hz, pyridine-H), 7.59–7.02 (m, indole-H), and 4.47 (d, J = 14.9 Hz, CH₂-pyridine) .

  • LC-MS : [M+H]⁺ at m/z 306.2 (calculated for C₁₈H₁₈N₃).

Industrial and Laboratory-Scale Considerations

Solvent Selection : Dichloromethane and acetonitrile are preferred for their balance of solubility and low reactivity .
Catalyst Recycling : Citric acid in the Pictet-Spengler method is non-toxic and recoverable, aligning with green chemistry principles.
Safety : TBHP requires handling in well-ventilated environments due to oxidative hazards .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities References
5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 5-(Pyridin-2-ylmethyl) 276.15 Broad-spectrum GPCR modulation (adrenergic, dopaminergic)
8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-Methoxy, 5-methyl 216.27 CFTR potentiator (rescue of F508del/G551D mutants)
5-(Ethylsulfonyl)-8-[(4-methylpiperidin-1-yl)carbonyl]-2-(tetrahydro-2H-pyran-4-yl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (66) 5-Ethylsulfonyl, 8-(4-methylpiperidinyl carbonyl), 2-(tetrahydropyran-4-yl) 471.56 Potent CB1/CB2 agonist (EC₅₀ = 49 nM for hCB1); anti-hyperalgesic activity
2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 2,8-Dimethyl 200.28 Industrial intermediate; commercial availability
5-Benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 5-Benzyl, 2-methyl 276.35 γ-Carboline derivative with adrenergic/dopaminergic activity
6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-Fluoro, 3,9-dimethyl 232.29 SAR studies for CFTR modulation; moderate potency

Key Findings:

Substituent Impact on Activity: Methoxy and Methyl Groups (e.g., 8-methoxy-5-methyl analog): Enhance CFTR rescue activity, particularly for F508del mutants, with efficacy approaching VX-770 (a CFTR corrector) . Ethylsulfonyl and Tetrahydropyran Modifications: Improve metabolic stability and CNS penetration while boosting cannabinoid receptor agonism (e.g., compound 66 in ) . Pyridin-2-ylmethyl Substitution: Broadens target engagement across GPCRs, including histaminergic and serotonergic receptors .

Structural Diversity :

  • Derivatives with benzyl or cyclohexyl groups (e.g., 5-benzyl-2-methyl and 2-cyclohexyl analogs) exhibit varied binding affinities, underscoring the scaffold’s adaptability .
  • Fluorine and trifluoromethyl substitutions (e.g., 6-fluoro-3,9-dimethyl) optimize pharmacokinetic properties without compromising activity .

Commercial and Industrial Relevance :

  • Simple analogs like 2,8-dimethyl and 2-methyl-5-benzyl derivatives are commercially available, highlighting their utility as intermediates in drug discovery .

Biological Activity

5-(Pyridin-2-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Serotonin Receptor Modulation : The compound has been shown to interact with various serotonin receptors including 5-HT(7), 5-HT(6), and 5-HT(2C). It demonstrates high affinity for these receptors, suggesting potential applications in treating mood disorders and anxiety .
  • Adrenergic Receptor Activity : It also acts on adrenergic alpha(2) receptors, which are implicated in the regulation of neurotransmitter release and may influence cardiovascular function .
  • Histamine Receptor Interaction : The compound has shown activity at H(1) receptors, indicating potential antihistaminic properties .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be influenced by modifications to its structure. For instance:

  • Substituents on the Pyridine Ring : Variations in the substituents on the pyridine moiety significantly affect receptor binding affinity and selectivity.
  • Tetrahydro Indole Modifications : Changes in the tetrahydroindole core can enhance or diminish activity against specific targets.

A study highlighted that derivatives of this compound exhibited varying degrees of potency against serotonin receptors, with certain modifications leading to increased receptor selectivity .

Study 1: Antidepressant-like Effects

In a preclinical study assessing the antidepressant-like effects of this compound, researchers found that administration of the compound in animal models resulted in significant reductions in depressive-like behaviors. This effect was attributed to its action on serotonin receptors .

Study 2: Antinociceptive Activity

Another investigation focused on the antinociceptive (pain-relieving) properties of this compound. The results indicated that it effectively reduced pain responses in rodent models through modulation of adrenergic pathways .

Comparative Biological Activity Table

CompoundTarget ReceptorsAffinity RankNotable Effects
This compound5-HT(7), 5-HT(6), H(1)HighAntidepressant-like effects
Dimebolin5-HT(7), AdrenergicModerateCognitive enhancement
Other AnaloguesVariousVariableVaries by specific modifications

Q & A

Basic: What synthetic methodologies are effective for preparing 5-(Pyridin-2-ylmethyl)-tetrahydro-pyridoindole derivatives?

Answer:
Pd-catalyzed amidation and cyclization strategies are widely used. For example, palladium-mediated coupling of indole precursors with pyridine-containing substrates under inert atmospheres (e.g., nitrogen) in solvents like toluene or DMF yields target compounds. Reaction optimization includes temperature control (80–120°C) and catalyst loading (5–10 mol% Pd(PPh₃)₄). Characterization involves LC-MS (e.g., m/z = 303–351 [M+H]) and elemental analysis (C, H, N ratios within ±0.3% of theoretical values) .

Advanced: How can conflicting biological activity data for pyridoindole derivatives be resolved?

Answer:
Discrepancies often arise from assay conditions (e.g., cell line specificity, solvent polarity). For instance, pyrido[4,3-b]indole derivatives show variable anticancer activity due to differences in ATP-binding pocket interactions across kinase isoforms. Validate findings using orthogonal assays (e.g., SPR for binding kinetics, in vivo tumor models) and standardize solvents (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • 1H NMR : Key for identifying substituent environments (e.g., δ 7.20–9.23 ppm for aromatic protons, δ 1.52 ppm for ethyl groups) .
  • IR Spectroscopy : Confirms functional groups (e.g., 1652–1672 cm⁻¹ for C=N/C=O stretches) .
  • LC-MS : Determines molecular weight and purity (e.g., m/z = 351 [M+H] with isotopic patterns matching theoretical values) .

Advanced: How to optimize regioselectivity in pyridoindole functionalization?

Answer:
Regioselectivity depends on directing groups and reaction conditions. For example:

  • Electrophilic substitution : Use bulky substituents (e.g., cyclohexyl groups) to block undesired positions .
  • Cross-coupling : Employ Pd catalysts with chelating ligands (e.g., XPhos) to direct C–H activation to electron-rich indole C-4/C-5 positions .
    Validate outcomes via X-ray crystallography or NOESY NMR .

Basic: What are the primary pharmacological targets of pyridoindole derivatives?

Answer:
These compounds often target:

  • Kinases : Inhibit ATP-binding pockets in cancer-associated kinases (e.g., CDK2, EGFR) .
  • Neurotransmitter receptors : Modulate serotonin or dopamine receptors due to structural mimicry of endogenous ligands .
    Screen activity via kinase inhibition assays (IC₅₀ values <10 µM) or radioligand binding studies (Ki <100 nM) .

Advanced: How to address solubility challenges in in vitro assays?

Answer:
Poor aqueous solubility can be mitigated by:

  • Prodrug design : Introduce phosphate or glycosyl groups to enhance hydrophilicity.
  • Co-solvents : Use cyclodextrins or PEG-based formulations while maintaining biocompatibility (≤0.5% v/v).
    Validate solubility via dynamic light scattering (DLS) and confirm bioactivity in parallel assays .

Basic: What computational tools predict the binding modes of pyridoindole derivatives?

Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP pockets).
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications .
    Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .

Advanced: How to resolve stereochemical ambiguities in tetrahydro-pyridoindole derivatives?

Answer:

  • Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • X-ray crystallography : Resolve absolute configurations (e.g., R/S assignments for cyclohexyl substituents) .
  • NOESY/ROESY NMR : Identify spatial proximity of protons (e.g., axial vs. equatorial substituents) .

Basic: What safety protocols are essential when handling pyridoindole derivatives?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation (LD₅₀ >200 mg/kg in rodents).
  • Spill management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) at C-2, C-5, and pyridine positions.
  • Data analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, molar refractivity) with bioactivity.
  • Validation : Confirm SAR trends across ≥3 independent assays (e.g., enzymatic, cellular, in vivo) .

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